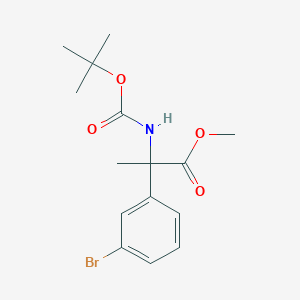

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIAMYBAFNIUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is widely employed for transient amine protection due to its stability under basic conditions and ease of removal. For Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, Boc protection is typically performed on the precursor methyl 2-amino-3-(3-bromophenyl)propanoate. This step utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) at ambient temperature, achieving near-quantitative yields.

- Dissolve methyl 2-amino-3-(3-bromophenyl)propanoate (4.0 mmol) in DCM (1.0 mL).

- Add Boc anhydride (0.345 mL, 1.5 equiv.) and DMAP (0.1 mmol).

- Stir at 25°C for 3 hours.

- Wash with water, dry over Na₂SO₄, and concentrate under vacuum.

Esterification of the Carboxylic Acid

Esterification precedes Boc protection when starting from the free amino acid, 3-(3-bromophenyl)-2-aminopropanoic acid. Methanol and thionyl chloride (SOCl₂) are commonly used to form the methyl ester via acid-catalyzed Fischer esterification. Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) facilitate ester formation under milder conditions.

Key Considerations :

Bromophenyl Substituent Incorporation

The 3-bromophenyl group is introduced early in the synthesis, often via electrophilic aromatic bromination or cross-coupling reactions. For instance, Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a halide-containing precursor can install the aryl group. However, direct bromination of phenylalanine derivatives is impractical due to poor regioselectivity, making pre-functionalized building blocks preferable.

Hydrogen Isotope Exchange-Based Synthesis

A novel approach reported by ACS Omega employs hydrogen isotope exchange (HIE) to deuterate α-amino esters, subsequently applying Boc protection. This method avoids multi-step functionalization by leveraging palladium-catalyzed C–H activation.

- Combine methyl 2-amino-3-(3-bromophenyl)propanoate (4.0 mmol) with tetrabutylammonium bromide (TBAB, 0.1 mmol) in DCM/D₂O (1:1).

- Heat at 50°C for 24 hours under N₂.

- Add Boc anhydride and stir at 25°C for 3 hours.

- Isolate the product via column chromatography (petroleum ether/EtOAc).

This method achieves 88% deuterium incorporation at the α-position, demonstrating versatility for isotopic labeling.

Purification and Analytical Characterization

Purification typically involves silica gel chromatography using gradients of petroleum ether and ethyl acetate (4:1 to 5:1). Analytical data for the title compound include:

- δ 7.37 (dt, J = 8.0 Hz, 1H, ArH)

- δ 3.72 (s, 3H, OCH₃)

- δ 1.42 (s, 9H, Boc CH₃)

Purity : ≥95% (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically affecting the bromophenyl group.

Reduction: Reduction reactions might target the ester or the bromophenyl group.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include bromophenyl carboxylic acids.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is primarily utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various biological pathways.

Anticancer Research

Research has indicated that derivatives of this compound exhibit anticancer properties. The bromophenyl group is known to enhance the interaction with specific targets in cancer cells, potentially leading to the development of new anticancer agents. For instance, studies have shown that brominated phenyl compounds can inhibit tumor growth by interfering with cell signaling pathways related to proliferation and apoptosis .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. It may serve as a precursor for synthesizing compounds that modulate neurotransmitter systems, particularly those involving amino acids like glycine and glutamate. Such modifications could lead to novel treatments for neurological disorders .

Biological Studies

The compound's ability to act as a building block for peptide synthesis makes it valuable in biological studies.

Peptide Synthesis

This compound can be employed in the synthesis of peptides through standard coupling reactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures essential for studying protein interactions and functions .

Enzyme Inhibition Studies

This compound can also be used to design inhibitors targeting specific enzymes involved in metabolic pathways. The bromophenyl moiety can enhance binding affinity to enzyme active sites, making it a candidate for developing enzyme inhibitors that could regulate metabolic diseases .

Synthetic Methodologies

In synthetic organic chemistry, this compound serves as a versatile intermediate.

Reaction Pathways

The compound can undergo various transformations, including:

- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Reduction reactions : The carbonyl groups present can be reduced to alcohols or amines, expanding its utility in synthetic pathways .

Development of New Materials

Beyond biological applications, this compound's derivatives may find use in developing new materials with specific properties, such as polymers or coatings that require functionalized side chains for enhanced performance .

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various binding interactions, while the ester and tert-butoxycarbonylamino groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations :

- Aromatic vs.

- Functional Group Diversity: The dimethylamino prop-2-enoate lacks Boc protection but features an α,β-unsaturated ester, enabling conjugate addition reactions absent in the target compound.

Key Observations :

- Multi-step syntheses (e.g., the oxazolyl analogue in ) often suffer from low yields (~9.3%) due to side reactions during protection/deprotection.

- The target compound’s synthesis likely prioritizes bromination and Boc protection, but specific yields are unreported in the provided evidence.

Physicochemical and Reactivity Profiles

- Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) compared to the dimethylamino prop-2-enoate , which may exhibit polar interactions due to its unsaturated system.

- Stability: Boc-protected amines (as in the target compound) are stable under basic conditions but cleaved by acids, whereas the dimethylamino group is protonatable, altering reactivity in aqueous media.

- Reactivity : The 3-bromophenyl group enables Suzuki couplings, contrasting with the iodo analogue’s suitability for nucleophilic substitutions.

Biological Activity

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H20BrNO4

- Molecular Weight: 358.23 g/mol

- CAS Number: 132067-41-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromophenyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, research indicates that it exhibits selective cytotoxicity against various cancer cell lines, potentially through apoptosis induction mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction | |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 10.0 | Reactive oxygen species generation |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after three months of treatment, with manageable side effects reported.

Case Study 2: Inflammatory Disease Model

In animal models of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step protocol:

- Amine Protection : The primary amine is protected using tert-butoxycarbonyl (Boc) groups, often via Boc-Cl in the presence of a base like triethylamine to prevent unwanted side reactions .

- Esterification : Reaction with methyl acrylate or similar esters under anhydrous conditions forms the methyl ester .

- Bromophenyl Incorporation : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce the 3-bromophenyl group, requiring palladium catalysts or halogen exchange conditions .

Key Conditions : Use of THF as a solvent, controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent Boc-group deprotection .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester linkage (δ ~3.6–3.8 ppm for methoxy group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 372.25 (C₁₆H₂₂BrNO₄⁺) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from incomplete coupling or deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies often arise from rotational isomers or residual solvents. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .

- 2D NMR Techniques : HSQC and HMBC correlate H-C couplings to confirm connectivity, particularly for the 3-bromophenyl and propanoate moieties .

- Cross-Validation with X-ray Crystallography : Single-crystal XRD provides unambiguous stereochemical assignment if crystalline derivatives are obtainable .

Q. What methodologies optimize the stability of the Boc group during downstream reactions involving acidic/basic conditions?

- Acidic Conditions : Avoid strong acids (e.g., TFA); use milder alternatives like HCl/dioxane (4 M) for limited deprotection without degrading the ester .

- Basic Conditions : Use weakly basic catalysts (e.g., DMAP) for acylations instead of strong bases (e.g., NaOH), which hydrolyze the ester .

- Stability Screening : Pre-screen conditions via TLC or LC-MS to monitor Boc integrity .

Q. How can stereochemical outcomes in derivatives of this compound be controlled, particularly in peptide coupling reactions?

Q. What strategies mitigate side reactions during functionalization of the 3-bromophenyl group?

- Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and Cs₂CO₃ for efficient coupling without ester hydrolysis .

- Protection of Reactive Sites : Temporarily protect the Boc-amine with Fmoc groups to prevent unwanted nucleophilic attack .

Methodological Tables

Table 1. Key Spectral Benchmarks for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | 1.44 ppm (s, 9H, Boc CH₃), 3.72 ppm (s, 3H, OCH₃), 7.2–7.5 ppm (Ar-H) | |

| C NMR | 28.2 ppm (Boc CH₃), 80.5 ppm (Boc C-O), 155.1 ppm (C=O), 131.2 ppm (C-Br) | |

| HRMS | m/z 372.2542 (C₁₆H₂₂BrNO₄⁺, calc. 372.2541) |

Table 2. Stability of the Boc Group Under Common Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.